

Application Notes and Protocols for the Characterization of 4-Ethynylaniline

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Compound of Interest

Compound Name: **4-Ethynylaniline**

Cat. No.: **B084093**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of **4-ethynylaniline**, a versatile building block in organic synthesis, materials science, and pharmaceutical development. The following sections detail the experimental protocols and data interpretation for key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of **4-ethynylaniline**, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Quantitative Data

Table 1: ^1H NMR (400 MHz, CDCl_3) Spectral Data of **4-Ethynylaniline**[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.32	d, $J=2.4$ Hz	2H	Aromatic protons (ortho to $-NH_2$)
6.61	d, $J=2.4$ Hz	2H	Aromatic protons (meta to $-NH_2$)
3.83	s	2H	$-NH_2$ protons
2.98	s	1H	Acetylenic proton ($-C\equiv CH$)

Table 2: ^{13}C NMR (100 MHz, $CDCl_3$) Spectral Data of 4-Ethynylaniline[1]

Chemical Shift (δ) ppm	Assignment
147.0	$C-NH_2$
133.5	Aromatic CH
114.6	Aromatic CH
111.3	Quaternary Aromatic C
84.4	$-C\equiv CH$
74.9	$-C\equiv CH$

Experimental Protocol: 1H and ^{13}C NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[3]

1. Sample Preparation:

- Weigh approximately 10-20 mg of **4-ethynylaniline** for 1H NMR and 50-100 mg for ^{13}C NMR.
[3]

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[\[3\]](#)
- Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[\[3\]](#)

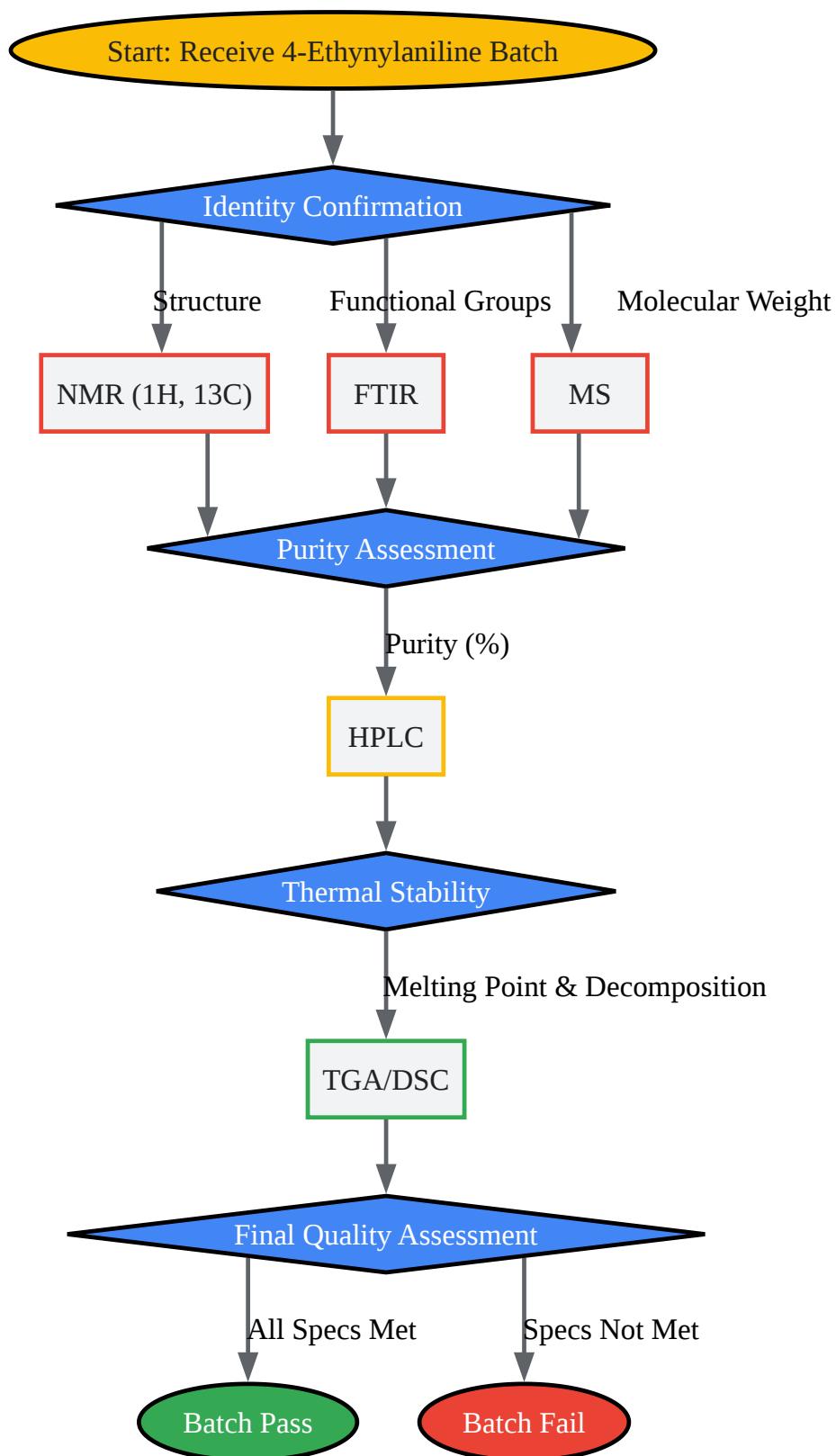
2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using standard parameters (e.g., 400 MHz, pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds).
- Acquire the ^{13}C NMR spectrum using standard parameters (e.g., 100 MHz, proton-decoupled, pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds).

3. Data Processing and Interpretation:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[3\]](#)
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the **4-ethynylaniline** molecule.



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References

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